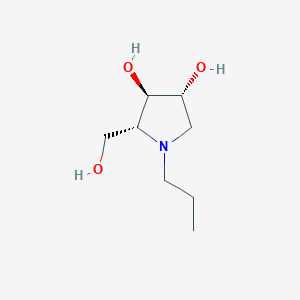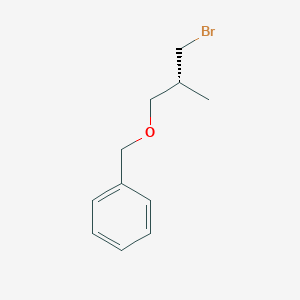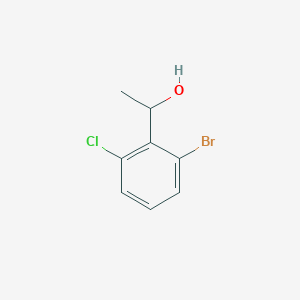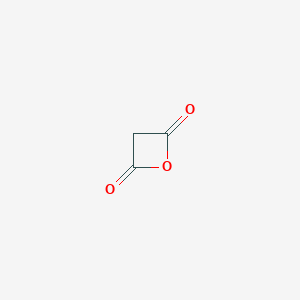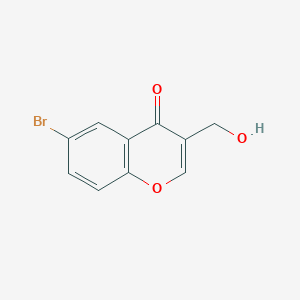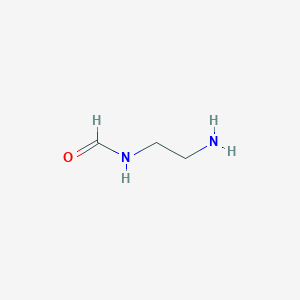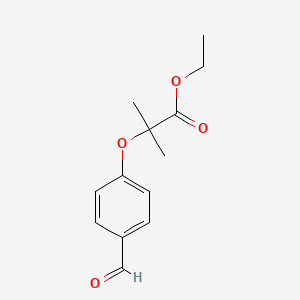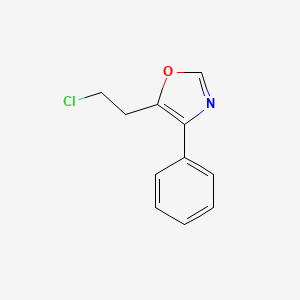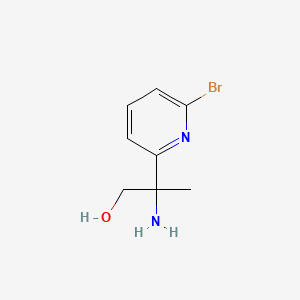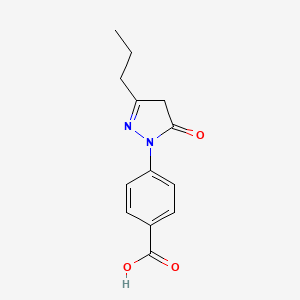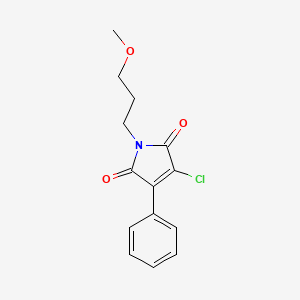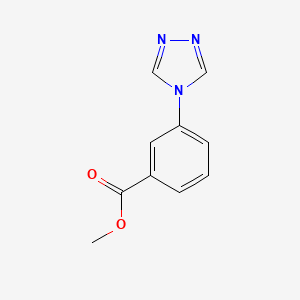
methyl 3-(4H-1,2,4-triazol-4-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 3-(4H-1,2,4-triazol-4-yl)benzoate is a compound that belongs to the class of triazole derivatives. Triazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science . The unique structure of triazoles, which includes three nitrogen atoms in a five-membered ring, imparts them with remarkable chemical stability and biological activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(4H-1,2,4-triazol-4-yl)benzoate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [3+2] cycloaddition reaction between an azide and an alkyne, catalyzed by copper(I) salts.
Industrial Production Methods: Industrial production of triazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods ensure consistent quality and high yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce production times .
化学反応の分析
Types of Reactions: methyl 3-(4H-1,2,4-triazol-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of alkylated or acylated triazole derivatives.
科学的研究の応用
methyl 3-(4H-1,2,4-triazol-4-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 3-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which enhances its binding affinity to enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The compound’s ability to form stable complexes with metal ions also contributes to its antimicrobial and anticancer properties .
類似化合物との比較
1,2,3-Triazole Derivatives: These compounds share a similar triazole ring structure but differ in the position of nitrogen atoms.
Benzimidazole Derivatives: These compounds have a similar aromatic ring structure and are known for their antimicrobial and anticancer properties.
Thiazole Derivatives: These compounds contain a sulfur atom in the ring and are used in various pharmaceutical applications.
Uniqueness: methyl 3-(4H-1,2,4-triazol-4-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a versatile compound in scientific research and industrial applications .
特性
分子式 |
C10H9N3O2 |
|---|---|
分子量 |
203.20 g/mol |
IUPAC名 |
methyl 3-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)8-3-2-4-9(5-8)13-6-11-12-7-13/h2-7H,1H3 |
InChIキー |
DHOBJSAITBISCF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC=C1)N2C=NN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


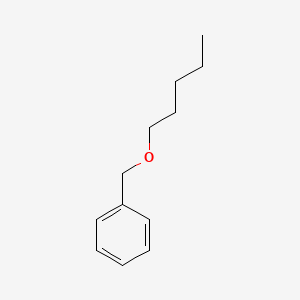
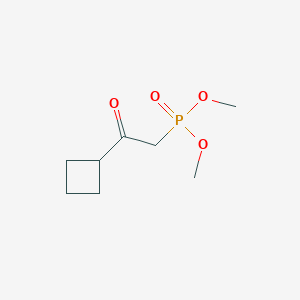
![7-phenyl-Imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B8684253.png)
